

Application Notes and Protocols for VPC-70619 in In-Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

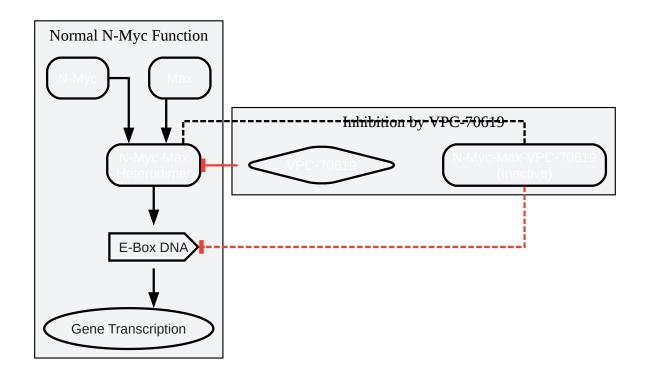
Introduction

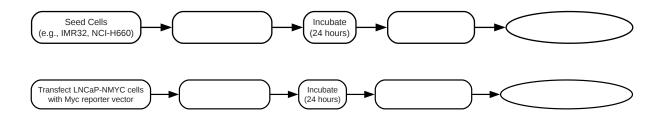
VPC-70619 is a potent small-molecule inhibitor targeting the N-Myc oncogene.[1][2] Its mechanism of action involves blocking the heterodimerization of N-Myc with its partner protein Max, thereby preventing the complex from binding to DNA E-boxes and transcribing target genes involved in cell proliferation and survival.[1] These application notes provide detailed protocols for utilizing **VPC-70619** in various in-vitro assays to study its effects on N-Myc-driven cellular processes.

Mechanism of Action: N-Myc-Max Inhibition

VPC-70619 disrupts the crucial interaction between N-Myc and Max, a necessary step for their oncogenic activity. This inhibition of the N-Myc-Max complex formation leads to a downstream suppression of transcriptional activity at E-box sequences in the promoter regions of N-Myc target genes.







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References

- 1. mdpi.com [mdpi.com]
- 2. Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]







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